6-benzoyl-1,3-dihydro-2H-indol-2-one

説明

Synthesis Analysis

The synthesis of 6-benzoyl-1,3-dihydro-2H-indol-2-one and its derivatives has been reported in several studies . For instance, one study reported the synthesis of a new indole-2-one derivative using a one-pot multicomponent-Biginelli reaction via CaCl2 catalyst .Molecular Structure Analysis

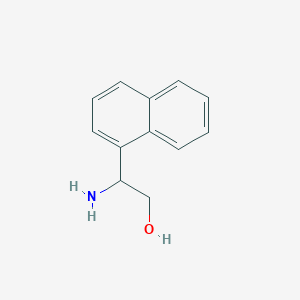

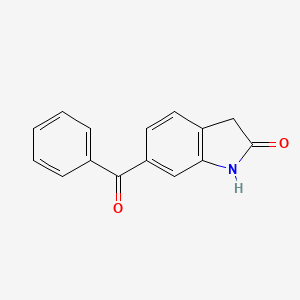

The molecular structure of 6-benzoyl-1,3-dihydro-2H-indol-2-one consists of a benzoyl group attached to the 6-position of an indolinone core. The molecular weight of this compound is 237.25 g/mol.Chemical Reactions Analysis

6-benzoyl-1,3-dihydro-2H-indol-2-one has been used as a ligand in the synthesis of novel complexes through its reaction with transition elements salts such as CoCl2.6H2O, NiCl2.6H2O, CuCl2.2H2O, and ZnCl2 .科学的研究の応用

Medicinal Chemistry

Indolin-2-one derivatives, including 6-benzoylindolin-2-one, have been synthesized for potential bioactive properties. These compounds have been explored for their medicinal chemistry applications, particularly in the design and synthesis of molecules with potential therapeutic effects .

Antiviral Activity

Indole derivatives have been reported to possess antiviral activities. The structural framework of indole, which includes 6-benzoylindolin-2-one, has been utilized in the preparation of compounds with antiviral properties .

Anti-inflammatory Activity

Research has indicated that certain indolin-2-one derivatives exhibit significant anti-inflammatory activity. This suggests that 6-benzoylindolin-2-one could be considered for future research in developing anti-inflammatory agents .

Anticancer Evaluation

The indolin-2-one scaffold has been used in the design and synthesis of new inhibitors targeting VEGFR-2, a key receptor involved in tumor angiogenesis. This application is crucial in the development of anticancer therapeutics .

Industrial Research

In industrial research, 6-benzoylindolin-2-one has been studied for its use in manufacturing processes, potentially improving product quality and efficiency. It can be used as a dye intermediate in the textile industry and as a corrosion inhibitor in the metal industry.

Synthesis of Novel Complexes

This compound has been used as a ligand for synthesizing novel complexes through its reaction with transition element salts, indicating its utility in coordination chemistry and material science applications .

作用機序

Target of Action

The primary target of 6-Benzoylindolin-2-one is topoisomerase IV , an essential enzyme for DNA replication . This enzyme plays a crucial role in the separation of DNA strands during replication, thus ensuring the proper functioning of cellular division and growth .

Mode of Action

6-Benzoylindolin-2-one interacts with its target, topoisomerase IV, by inhibiting its function . This inhibition prevents the decatenation of DNA, a process vital for DNA replication . The compound’s mode of action is comparable to that of ciprofloxacin, a known inhibitor of this enzyme .

Biochemical Pathways

The inhibition of topoisomerase iv disrupts dna replication, leading to dna damage and potentially cell death . This disruption can affect various cellular processes and pathways dependent on DNA replication and cell division.

Pharmacokinetics

It’s known that the compound has significantly increased redox potentials compared to classic 5-nitroimidazoles such as metronidazole, which facilitates in vivo reduction . This suggests that the compound may have good bioavailability and can be effectively distributed within the body.

Result of Action

The result of 6-Benzoylindolin-2-one’s action is the inhibition of DNA replication due to the disruption of topoisomerase IV function . This leads to DNA damage and can cause cell death . This makes the compound potentially useful in the treatment of conditions where the inhibition of cell growth is beneficial, such as in the case of bacterial infections or cancer .

Action Environment

The action of 6-Benzoylindolin-2-one can be influenced by various environmental factors. For instance, the presence of oxygen can affect the compound’s reductive bioactivation . Additionally, the compound has shown potent activities against both anaerobic and aerobic bacteria, suggesting that it can function effectively in different oxygen environments .

特性

IUPAC Name |

6-benzoyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c17-14-9-11-6-7-12(8-13(11)16-14)15(18)10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYJLPUOIDQSOLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70539832 | |

| Record name | 6-Benzoyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70539832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-benzoyl-1,3-dihydro-2H-indol-2-one | |

CAS RN |

91713-63-2 | |

| Record name | 6-Benzoyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70539832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。